molecular formula C12H13ClO B8570312 1-(4-Chlorophenyl)-cyclopentanecarbaldehyde

1-(4-Chlorophenyl)-cyclopentanecarbaldehyde

Cat. No. B8570312
M. Wt: 208.68 g/mol
InChI Key: UTOAJPCXCJNPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-cyclopentanecarbaldehyde is a useful research compound. Its molecular formula is C12H13ClO and its molecular weight is 208.68 g/mol. The purity is usually 95%.
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properties

Product Name

1-(4-Chlorophenyl)-cyclopentanecarbaldehyde

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H13ClO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,9H,1-2,7-8H2

InChI Key

UTOAJPCXCJNPNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound is prepared in a manner analogous to that of Step B of Example 4, using 7.0 grams (0.055 mole) of oxalyl chloride, 9.5 grams (0.120 mole) of dimethyl sulfoxide, 10.5 grams (0.050 mole) of [1-(4-chlorophenyl)-1-cyclopentyl]methanol, and 25.5 grams (0.250 mole) of triethylamine in 175 mL of methylene chloride, yielding 1-(4-chlorophenyl)-1-cyclopentanecarboxaldehyde.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
25.5 g
Type
reactant
Reaction Step Four
Quantity
175 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-(4-chlorophenyl)-cyclopentanecarbaldehyde (22-02) (66 g, 98.23%) was synthesized from (4-chlorophenyl)-acetonitrile (21-02) (66 g, 321.95 mmol) as a white solid as a crude product following the procedure as described for 1-phenyl-cyclopentanecarbaldehyde (22-01).
Quantity
66 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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